![molecular formula C23H22N2O5 B270968 N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270968.png)
N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as MMF-004, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Mecanismo De Acción
The mechanism of action of N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of specific enzymes, including hCA II, which plays a crucial role in the regulation of intraocular pressure. N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide binds to the active site of hCA II and inhibits its activity, leading to a decrease in intraocular pressure. In cancer cells, N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide induces cell cycle arrest and apoptosis by targeting specific signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to exhibit several biochemical and physiological effects, including inhibition of enzyme activity, induction of cell cycle arrest and apoptosis, and reduction of intraocular pressure. In addition, N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its potent inhibitory activity against specific enzymes, its low toxicity, and good bioavailability. However, the limitations of using N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its complex synthesis method, which requires expertise in synthetic organic chemistry, and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, including the development of new synthetic routes for its synthesis, the evaluation of its efficacy and safety in preclinical and clinical studies, and the identification of new targets for its inhibition. In addition, N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide may have potential applications in other fields, including neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exhibits potent inhibitory activity against several enzymes, induces cell cycle arrest and apoptosis in cancer cells, and reduces intraocular pressure. Although N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for lab experiments, including its low toxicity and good bioavailability, its complex synthesis method and relatively high cost may limit its widespread use. There are several future directions for the study of N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, including the development of new synthetic routes, the evaluation of its efficacy and safety in preclinical and clinical studies, and the identification of new targets for its inhibition.
Métodos De Síntesis
The synthesis of N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials for N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide synthesis are commercially available, and the key intermediate is prepared by a multi-step process involving several chemical reactions. The final coupling reaction involves the use of a coupling agent, which facilitates the formation of the desired product. The overall synthesis of N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to exhibit potent inhibitory activity against several enzymes, including human carbonic anhydrase II (hCA II), which is a target for the treatment of glaucoma. In drug discovery, N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In cancer research, N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to exhibit anti-proliferative activity against several cancer cell lines, including breast cancer and leukemia.
Propiedades
Nombre del producto |
N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Fórmula molecular |
C23H22N2O5 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
N-[3-[(3-methoxyphenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C23H22N2O5/c1-29-16-7-3-6-15(11-16)24-21(26)12-4-2-5-14(8-12)25-22(27)19-13-9-17-18(10-13)30-23(28)20(17)19/h2-8,11,13,17-20H,9-10H2,1H3,(H,24,26)(H,25,27) |
Clave InChI |
KUJQXIDRWVCJCT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



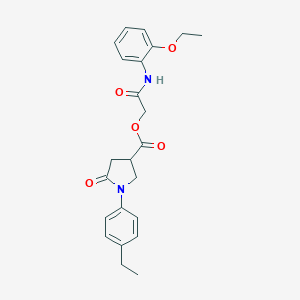

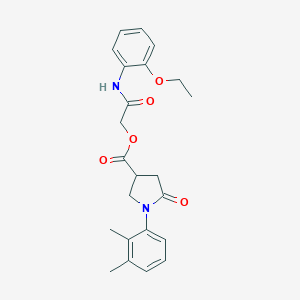
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
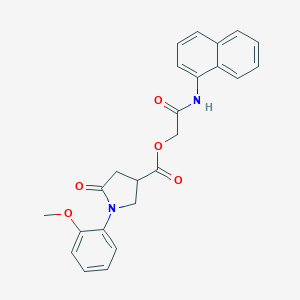
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
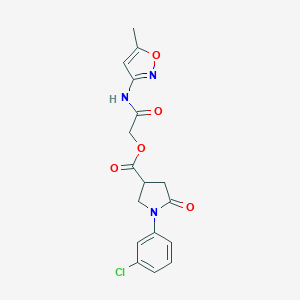
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
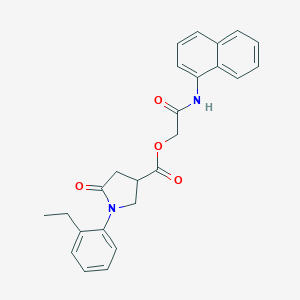


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)